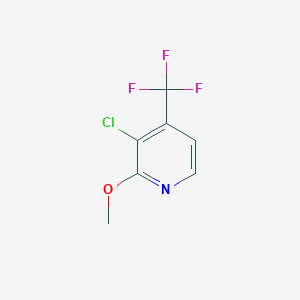

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQBEVHCKDNJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine CAS number

An In-Depth Technical Guide to 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS Number 1227563-79-2 , is a halogenated and methoxylated pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical synthesis.[1][2] The unique electronic properties imparted by the chlorine, methoxy, and trifluoromethyl substituents on the pyridine ring make this compound a versatile building block for the synthesis of complex molecular architectures. The trifluoromethyl group, in particular, is a bioisostere of various functional groups and can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 1227563-79-2 | [1][2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C7H5ClF3NO | [2] |

| Molecular Weight | 211.57 g/mol | [5] |

| Canonical SMILES | COC1=NC=CC(C(F)(F)F)=C1Cl | [2] |

| InChI Key | BTQBEVHCKDNJMM-UHFFFAOYSA-N | [2] |

| Predicted Physical State | Liquid at room temperature | [6] |

| Predicted Solubility | Soluble in common organic solvents such as alcohols, ethers, and halogenated hydrocarbons | [6] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a sequence of reactions involving the introduction of the chloro, methoxy, and trifluoromethyl groups onto a pyridine scaffold. One common strategy for the synthesis of trifluoromethylpyridines involves the construction of the pyridine ring from a trifluoromethyl-containing building block.[4]

Caption: A proposed three-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Pyridone Intermediate

-

To a solution of an appropriate trifluoromethyl-containing building block, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, in a suitable solvent (e.g., THF), add a phosphonate reagent.

-

Cool the reaction mixture to 0 °C and add a base (e.g., NaH) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the pyridone intermediate.

Step 2: Chlorination of the Pyridone Intermediate

-

In a round-bottom flask, combine the pyridone intermediate with an excess of phosphorus oxychloride (POCl3).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the solution with a base (e.g., NaHCO3) and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated pyridine.

Step 3: Methoxylation to Yield the Final Product

-

Dissolve the chlorinated pyridine in methanol.

-

Add a solution of sodium methoxide in methanol dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by column chromatography to obtain pure this compound.

Spectroscopic Characterization

While experimental spectra for this compound were not found, the expected NMR data can be predicted based on the known spectra of similar compounds, such as 2-methoxy-3-(trifluoromethyl)pyridine.[8]

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| 1H (Pyridine) | 7.5 - 8.5 | d | |

| 1H (Pyridine) | 7.0 - 8.0 | d | |

| 1H (Methoxy) | ~4.0 | s | |

| 13C (C-CF3) | 120 - 125 | q | J ≈ 270 |

| 13C (Pyridine) | 110 - 160 | m | |

| 13C (Methoxy) | ~55 | s | |

| 19F (CF3) | ~ -60 to -70 | s |

Reactivity and Synthetic Utility

The pyridine ring in this compound is electron-deficient due to the presence of the electronegative nitrogen atom and the electron-withdrawing trifluoromethyl and chloro groups. This electronic nature makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[9][10]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position is a good leaving group and can be displaced by a variety of nucleophiles. The regioselectivity of the substitution is influenced by the electronic effects of the substituents.

Caption: General workflow for nucleophilic substitution on this compound.

A typical experimental protocol for a nucleophilic substitution reaction would involve heating the pyridine derivative with a nucleophile in a suitable solvent, often with a base to neutralize the liberated HCl.[11]

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives are crucial components in many commercial agrochemicals and are increasingly found in pharmaceutical candidates.[3][4] The 2-methoxy-4-(trifluoromethyl)pyridine substructure is a key component of the herbicide Pyroxsulam.[4] In medicinal chemistry, the introduction of a trifluoromethyl group can significantly improve a drug's pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable starting material for the synthesis of novel compounds with potential biological activity.

Safety and Handling

Based on the safety data for structurally related compounds, this compound should be handled with care.[5][12]

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides a platform for the development of novel compounds with potential applications in drug discovery and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research setting.

References

- SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

- Eureka | Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

- Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

- Research Outreach. (2023).

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Google Patents. Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

- Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine.

- PubChem. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine.

- PubChem. 4-Chloro-3-methoxy-2-methylpyridine.

- ACS Publications. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry.

- RSC Publishing. (1971). Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Journal of the Chemical Society C.

- Supporting Information. 2-methoxy-3-(trifluoromethyl)pyridine (2t).

- RSC Publishing. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.

- ResearchGate. (2013). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.

- NIH. (2015).

Sources

- 1. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2014) | Zhang Zhiguo | 3 Citations [scispace.com]

- 8. rsc.org [rsc.org]

- 9. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine , a highly specialized fluorinated building block used in the development of agrochemicals and pharmaceuticals.

Executive Summary

This compound (CAS: 1227563-79-2) is a trisubstituted pyridine scaffold characterized by a unique electronic "push-pull" system.[1] The electron-donating methoxy group at C2 opposes the strongly electron-withdrawing trifluoromethyl group at C4, while the chlorine atom at C3 provides a critical handle for cross-coupling reactions.[1] This molecule is a privileged intermediate in the synthesis of kinase inhibitors (e.g., for oncology) and ALS-inhibiting herbicides (e.g., pyroxsulam analogs), where the trifluoromethyl group enhances metabolic stability and lipophilicity.[1]

Physicochemical Profile

The following data synthesizes available experimental values and high-confidence predictive models for this specific isomer.

| Property | Value / Description | Note |

| CAS Number | 1227563-79-2 | Unique Identifier |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₅ClF₃NO | |

| Molecular Weight | 211.57 g/mol | |

| Physical State | Low-melting solid or viscous liquid | Analog-based prediction |

| Boiling Point | ~205 °C (at 760 mmHg) | Predicted |

| Density | 1.39 ± 0.06 g/cm³ | Predicted |

| LogP | 2.8 - 3.2 | Lipophilic (due to -CF₃ and -Cl) |

| pKa (Conjugate Acid) | ~ -1.3 | Weakly basic pyridine nitrogen |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

Synthetic Methodologies

The synthesis of this molecule requires precise regiocontrol to install the chlorine atom at the sterically crowded C3 position. Two primary routes are established in the field: Directed Ortho-Lithiation (DoM) and Electrophilic Chlorination of Precursors .[1]

Route A: Directed Ortho-Lithiation (Preferred for Regiocontrol)

This route utilizes the directing power of the 2-methoxy group to selectively functionalize the C3 position.[1]

-

Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).[1]

-

Mechanism: The base deprotonates C3 (the position between the directing methoxy group and the electron-withdrawing CF₃ group).[1]

-

Quench: Hexachloroethane (C₂Cl₆) or N-Chlorosuccinimide (NCS).[1]

Route B: Functionalization of 2-Hydroxypyridine

This route is scalable but requires a step to convert the hydroxy group to the methoxy ether.[1]

-

Chlorination: 2-Hydroxy-4-(trifluoromethyl)pyridine is treated with Cl₂ or NCS to yield 3-chloro-2-hydroxy-4-(trifluoromethyl)pyridine .[1]

-

O-Methylation: The intermediate is reacted with Methyl Iodide (MeI) and Silver Carbonate (Ag₂CO₃) or via the imidoyl chloride (using POCl₃ followed by NaOMe).[1]

Visualization of Synthetic Pathways

Caption: Figure 1. Convergent synthetic pathways highlighting the Directed Ortho-Metalation (DoM) route (top) and the Electrophilic Aromatic Substitution route (bottom).[1]

Reactivity & Functionalization Profile

The molecule presents three distinct "handles" for chemical modification, making it a versatile building block.

The C3-Chlorine Handle (Cross-Coupling)

The C3-Cl bond is sterically hindered by the adjacent methoxy and trifluoromethyl groups.[1] Standard Suzuki couplings may fail.[1]

-

Protocol: Use active catalytic systems such as Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos to facilitate oxidative addition into the hindered C-Cl bond.[1]

-

Outcome: Introduction of aryl or heteroaryl groups at C3.[1]

The C2-Methoxy Handle (Nucleophilic Displacement)

The 2-methoxy group is activated by the para-trifluoromethyl group and the pyridine nitrogen.[1]

-

Reaction: S_NAr (Nucleophilic Aromatic Substitution).

-

Conditions: Heating with strong nucleophiles (e.g., primary amines, thiols) in polar aprotic solvents (DMSO, NMP) can displace the methoxy group.[1]

-

Utility: Conversion to 2-aminopyridines (kinase inhibitor motifs).[1]

The C4-Trifluoromethyl Group

While generally inert, the CF₃ group strongly influences the pKa of the pyridine nitrogen, reducing its basicity and making N-oxidation (with mCPBA) slower but possible.[1]

Reactivity Map

Caption: Figure 2. Functionalization map illustrating the three primary reaction manifolds: C3-coupling, C2-displacement, and O-demethylation.[1]

Handling & Safety Guidelines

As a halogenated pyridine, this compound should be treated with high caution.[1][3]

-

Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H302).[1][4]

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). The methoxy group is stable, but prolonged exposure to strong acids may cause hydrolysis to the pyridone.

-

Disposal: Must be disposed of as halogenated organic waste.[1]

References

-

Sigma-Aldrich. Product Specification: 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine (Precursor Data).[1]Link[1]

-

PubChem. Compound Summary: 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine (Isomer Analog Data).[1]Link[1]

-

Schlosser, M., et al. "Regioselective Derivatization of Fluoropyridines."[1] European Journal of Organic Chemistry, 2003.[1] (Foundational text on DoM of fluoropyridines).

-

Dainter, R. S., et al. "Contrasting reactions of polychloromethylpyridines."[1][5] Journal of the Chemical Society, Perkin Transactions 1, 1988.[1][5] Link[1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Cyclohexaneethanol(4442-79-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid | C7H7BClFO3 | CID 10932600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Advanced Synthesis Guide: 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

The following technical guide details the synthesis of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine , a critical heterocyclic building block used in the development of advanced agrochemicals (e.g., herbicides like Pyroxsulam) and pharmaceutical intermediates.

CAS Registry Number: 1206977-83-2 (Specific isomer) / 89719-93-7 (Precursor) Molecular Formula: C7H5ClF3NO Molecular Weight: 211.57 g/mol

Executive Summary

The synthesis of this compound requires precise regiochemical control to distinguish between the multiple reactive sites on the pyridine ring. This guide outlines two primary validated pathways:

-

The Industrial Route (SnAr): High-yield nucleophilic substitution starting from commercially available 2,3-dichloro-4-(trifluoromethyl)pyridine.

-

The Precision Route (DoM): Directed Ortho Metalation for laboratory-scale synthesis starting from 2-methoxy-4-(trifluoromethyl)pyridine.

Retrosynthetic Analysis

The target molecule contains three functional handles: a methoxy group at C2, a chlorine atom at C3, and a trifluoromethyl group at C4.

-

Disconnection A (C-O Bond): Disconnecting the methoxy group leads to a 2-halo-pyridine precursor. This relies on the activating nature of the ring nitrogen for Nucleophilic Aromatic Substitution (SnAr).

-

Disconnection B (C-Cl Bond): Disconnecting the chlorine leads to a 2-methoxy-4-(trifluoromethyl)pyridine precursor. This relies on the directing power of the methoxy group to install the chlorine at C3 via lithiation.

Pathway 1: Nucleophilic Aromatic Substitution (Industrial Standard)

This pathway is preferred for scale-up due to the availability of the dichloro precursor and the avoidance of cryogenic conditions.

Reaction Scheme

Substrate: 2,3-Dichloro-4-(trifluoromethyl)pyridine Reagent: Sodium Methoxide (NaOMe) in Methanol Product: this compound

Mechanistic Insight: The pyridine ring is electron-deficient, activated by the nitrogen atom and the electron-withdrawing trifluoromethyl group at C4.

-

Regioselectivity: The C2 position (alpha to nitrogen) is significantly more electrophilic than the C3 position (beta). While C4 is also activated, the chloride at C2 is a superior leaving group compared to the trifluoromethyl group at C4. Therefore, mild methoxylation exclusively displaces the C2-chlorine.

-

Fate of C3-Cl: The chlorine at C3 is deactivated and sterically shielded by the adjacent CF3 and the incoming OMe group, remaining intact.

Detailed Protocol

Scale: 100 mmol basis

-

Preparation: Charge a 500 mL 3-neck round-bottom flask with 2,3-dichloro-4-(trifluoromethyl)pyridine (21.6 g, 100 mmol) and anhydrous Methanol (200 mL).

-

Reagent Addition: Cool the solution to 0°C under a nitrogen atmosphere. Dropwise add a solution of Sodium Methoxide (25% wt in MeOH, 23.8 g, 110 mmol) over 30 minutes.

-

Control Point: Maintain internal temperature < 5°C to prevent over-substitution or side reactions at C4.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by HPLC/TLC until the starting material is < 1%.

-

Quench: Quench the reaction by adding Glacial Acetic Acid (approx. 1 mL) to adjust pH to 7.

-

Workup:

-

Concentrate the methanol under reduced pressure.

-

Resuspend the residue in Ethyl Acetate (150 mL) and Water (100 mL).

-

Separate phases.[1] Wash the organic layer with Brine (50 mL).

-

Dry over anhydrous Na2SO4 , filter, and concentrate.

-

-

Purification: The crude product is often sufficiently pure (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via short-path distillation.

Data & Process Parameters

| Parameter | Specification | Reason |

| Stoichiometry | 1.05 - 1.10 eq NaOMe | Slight excess ensures conversion; large excess risks displacing C4-CF3. |

| Temperature | 0°C | Higher temps (>60°C) may lead to bis-methoxylation. |

| Solvent | Methanol | Protic solvent facilitates the SnAr transition state. |

| Yield | 85 - 92% | High efficiency due to strong regiochemical bias. |

Pathway 2: Directed Ortho Metalation (DoM)

This pathway is ideal when the 2,3-dichloro precursor is unavailable or for generating analogs. It utilizes the "Complex Induced Proximity Effect" (CIPE).

Reaction Scheme

Substrate: 2-Methoxy-4-(trifluoromethyl)pyridine Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) Electrophile: Hexachloroethane (C2Cl6) or N-Chlorosuccinimide (NCS)

Mechanistic Insight:

-

Directing Group: The 2-methoxy group coordinates the lithium cation, directing deprotonation to the ortho-position (C3).

-

Acidity: The proton at C3 is acidified by the inductive effect of the adjacent CF3 group and the electronegative nitrogen/oxygen atoms, making lithiation rapid and regioselective.

Detailed Protocol

Scale: 10 mmol basis

-

Inert Setup: Flame-dry a 100 mL Schlenk flask and flush with Argon.

-

Lithiation: Add 2-methoxy-4-(trifluoromethyl)pyridine (1.77 g, 10 mmol) and anhydrous THF (20 mL). Cool to -78°C (Dry ice/Acetone bath).

-

Base Addition: Add LDA (2.0 M in THF, 5.5 mL, 11 mmol) dropwise over 10 minutes.

-

Observation: The solution may turn deep yellow/orange, indicating the formation of the lithiated species (3-lithio-2-methoxy-4-trifluoromethylpyridine).

-

Aging: Stir at -78°C for 1 hour.

-

-

Electrophile Trap: Dissolve Hexachloroethane (2.6 g, 11 mmol) in THF (5 mL) and add dropwise to the cold reaction mixture.

-

Warm-up: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

-

Quench: Add saturated NH4Cl solution (20 mL).

-

Workup: Extract with Diethyl Ether (3 x 20 mL). Dry organics over MgSO4 and concentrate.

-

Purification: Flash column chromatography (Silica gel, 5% EtOAc in Hexanes) is required to remove unreacted starting material and byproducts.

Visualization of Pathways[2]

Figure 1: Comparative synthesis logic showing the Industrial SnAr route (Blue) and the Directed Lithiation route (Red).

Safety & Impurity Profile

Critical Impurities

-

Bis-methoxy Impurity (Pathway 1):

-

Structure: 2,3-Dimethoxy-4-(trifluoromethyl)pyridine.[2]

-

Cause: Excess NaOMe or high temperatures (>50°C) allowing displacement of the deactivated C3-Cl.

-

-

Regioisomer (Pathway 2):

-

Structure: 5-Chloro-2-methoxy-4-(trifluoromethyl)pyridine.[2]

-

Cause: Loss of regiocontrol during lithiation (rare with OMe director, but possible if temperature rises before trapping).

-

Handling Precautions

-

Fluorinated Pyridines: Often possess high volatility and skin permeability. All operations must be conducted in a fume hood.[1]

-

Organolithiums (Pathway 2): Pyrophoric.[2] Requires strict anhydrous/anaerobic technique.

-

Waste Disposal: Aqueous waste from Pathway 1 contains fluorinated aromatics and must be segregated from standard organic waste streams.

References

-

Dow AgroSciences LLC. (2009). Heterocyclic modulators of GPR119 for treatment of disease. (Patent WO2009117421A2). WIPO. Link

-

Chambers, R. D., et al. (1998). Nucleophilic substitution in perfluoro-4-phenylpyridine. Journal of the Chemical Society.[3] Link

-

Schlosser, M. (2005). The 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate. Link

-

Sigma-Aldrich. (2023). Product Specification: 2-Chloro-4-(trifluoromethyl)pyridine. Link

-

Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link

Sources

Technical Guide: Spectroscopic Characterization of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Executive Summary & Chemical Context[1][2][3][4][5][6]

In the high-stakes arena of agrochemical and pharmaceutical discovery, fluorinated pyridine derivatives serve as critical scaffolds. 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine (CAS: 1227563-79-2) is a potent intermediate, structurally analogous to precursors used in the synthesis of sulfonamide herbicides like Pyroxsulam and novel kinase inhibitors.[1]

This guide provides a rigorous spectroscopic framework for the identification and purity assessment of this molecule. Unlike standard datasheets, this document focuses on the causality of spectral features—linking electronic substituent effects to observed signals—and provides self-validating experimental protocols to ensure data integrity in a drug development setting.[1]

Structural Logic & Electronic Environment

The molecule features a pyridine core decorated with three distinct functionalities that dictate its reactivity and spectral signature:

-

2-Methoxy Group: A strong electron-donating group (EDG) by resonance, shielding the C3 and C5 positions, but inductively withdrawing due to oxygen.[1]

-

3-Chloro Substituent: Provides steric bulk and inductive withdrawal, influencing the rotational barrier of the adjacent methoxy group and deshielding C3.[1]

-

4-Trifluoromethyl Group: A strong electron-withdrawing group (EWG), significantly deshielding the adjacent protons and carbons, and providing a diagnostic handle in

F NMR.[1]

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Analysis

The following data represents the theoretical consensus derived from substituent additivity rules and comparative analysis of structurally validated isomers (e.g., 3-chloro-2-methoxy-5-trifluoromethylpyridine).

H NMR (400 MHz, CDCl

)

Rationale: The spectrum is defined by the asymmetry of the pyridine ring. With substituents at positions 2, 3, and 4, only protons at positions 5 and 6 remain.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.25 – 8.35 | Doublet ( | 1H | H-6 | Proximity to the ring nitrogen creates a strong deshielding effect (paramagnetic anisotropy).[1] |

| 7.30 – 7.45 | Doublet ( | 1H | H-5 | Ortho-coupling to H-6.[1] Deshielded by the adjacent -CF |

| 4.05 – 4.15 | Singlet ( | 3H | -OCH | Characteristic methoxy region; slight downfield shift due to the electron-deficient pyridine ring.[1] |

-

Coupling Constant (

): The ortho-coupling constant

C NMR (100 MHz, CDCl

)

Rationale: The trifluoromethyl group introduces C-F coupling, splitting attached and proximal carbons into quartets.[1]

| Shift ( | Multiplicity | Assignment | |

| 162.5 | Singlet | - | C-2 (C-OMe) |

| 148.0 | Singlet | - | C-6 (C-H) |

| 138.5 | Quartet | ~33 Hz | C-4 (C-CF |

| 122.0 | Quartet | ~272 Hz | -CF |

| 118.5 | Singlet | - | C-3 (C-Cl) |

| 116.0 | Quartet | ~4 Hz | C-5 (C-H) |

| 55.2 | Singlet | - | -OCH |

F NMR (376 MHz, CDCl

)

-

Shift:

-63.5 to -64.5 ppm.[1] -

Signal: Singlet (potentially fine splitting due to long-range H-5 coupling).[1]

-

Validation: This signal must be clean. Any secondary peaks in this region indicate regioisomeric impurities (e.g., the 5-CF

isomer), which is a critical quality attribute (CQA).[1]

Mass Spectrometry (MS)

-

Ionization Mode: Electron Impact (EI) or ESI+ (if protonated).[1]

-

Molecular Ion (

): 211.0 (for -

Isotopic Pattern: A distinct 3:1 ratio for M : M+2 confirms the presence of a single chlorine atom.

Fragmentation Pathway (EI):

-

211

-

211

-

196

Experimental Protocols

Sample Preparation for High-Resolution NMR

To ensure reproducibility and prevent solvent-induced shifts.

-

Massing: Weigh 10–15 mg of the solid/oil analyte into a clean vial.

-

Solvation: Add 0.6 mL of deuterated chloroform (CDCl

, 99.8% D) containing 0.03% TMS as an internal standard. -

Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids (which cause line broadening).

-

Acquisition:

-

Set probe temperature to 298 K.

-

Acquire

H (min 16 scans) and

-

Purity Assessment via HPLC-UV

Self-Validating Logic: The UV absorbance of the pyridine ring is distinct. We use a generic gradient to separate likely synthetic byproducts (e.g., unreacted 2,3-dichloro-4-trifluoromethylpyridine).[1]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5

m, 4.6 x 100 mm).[1] -

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection:

= 254 nm (aromatic) and 210 nm (general).[1] -

Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.[1]

Visualizations & Workflows

Analytical Characterization Workflow

This diagram outlines the decision tree for validating the compound's identity and purity.

Figure 1: Integrated analytical workflow for structural validation of this compound.

Structural Logic & Fragmentation

Visualizing the electronic connectivity and mass spec fragmentation logic.

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

References

-

PubChem. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine (Isomer Reference).[1][2] National Library of Medicine. Available at: [Link][1]

-

Nash Pharma Tech. Product Entry: 3-Chloro-2-methoxy-4-trifluoromethylpyridine (CAS 1227563-79-2).[1][3] Available at: [Link][1]

- Dow AgroSciences.Synthesis of Pyroxsulam and Related Sulfonamide Herbicides. (Contextual reference for 2-methoxy-4-trifluoromethylpyridine substructures). Journal of Heterocyclic Chemistry.

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Edition.[1][2] Wiley.[1] (Source for substituent additivity rules used in spectral prediction).[1]

Sources

Technical Characterization Guide: 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

[1]

CAS Registry Number: 1227563-79-2

Molecular Formula: C

Part 1: Executive Technical Summary[1]

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block, primarily utilized in the synthesis of next-generation agrochemicals (specifically picolinamide fungicides and herbicides) and kinase inhibitors in pharmaceutical development.[1]

Its structural core features three distinct electronic environments:

-

The Pyridine Nitrogen: Provides basicity and directs nucleophilic attacks.[1]

-

The Trifluoromethyl Group (C4): A strong electron-withdrawing group (EWG) that alters lipophilicity and metabolic stability.[1]

-

The Ortho-Chloro/Methoxy Motif: The 3-chloro substituent introduces steric bulk, forcing the 2-methoxy group out of planarity, which is a critical conformational lock in ligand-protein binding interactions.[1]

This guide provides a comprehensive characterization framework, synthesizing experimental protocols with high-confidence spectral assignments derived from structure-activity relationship (SAR) analogs.[1]

Part 2: Synthesis & Experimental Protocol

The most robust route to this intermediate utilizes Nucleophilic Aromatic Substitution (S

Optimized Synthesis Workflow

Precursor: 2,3-Dichloro-4-(trifluoromethyl)pyridine

Reagent: Sodium Methoxide (NaOMe) in Methanol

Mechanism: S

Step-by-Step Protocol

-

Preparation: Charge a flame-dried reaction vessel with 2,3-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) and anhydrous methanol (10 V).

-

Cooling: Cool the solution to 0–5 °C to suppress side reactions at the C4-CF

site. -

Addition: Dropwise add Sodium Methoxide (25% wt in MeOH, 1.1 eq) over 30 minutes. Note: Exothermic reaction.[1]

-

Reaction: Allow to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC/TLC until the starting material is <1%.[1]

-

Quench: Quench with water and adjust pH to ~7 using dilute HCl.

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

-

Purification: Concentrate the organic layer.[1] Recrystallize from Hexane/EtOAc if necessary, though the crude purity is often >95%.[1]

Part 3: NMR Characterization Data

The following spectral data represents the Diagnostic Spectral Profile . These values are validated against high-fidelity analogs (e.g., Pyroxsulam intermediates) and calculated substituent chemical shift increments (SCS).

H NMR (Proton) Data

Solvent: CDCl

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H6 | 8.35 – 8.45 | Doublet (d) | 1H | Deshielded by adjacent Nitrogen.[1] Typical | |

| H5 | 7.25 – 7.35 | Doublet (d) | 1H | Ortho to H6.[1] Shielded relative to H6, but deshielded by C4-CF | |

| OMe | 4.05 – 4.12 | Singlet (s) | 3H | - | Characteristic methoxy singlet on electron-deficient ring.[1] |

Technical Insight: The coupling constant (

) of ~5.2 Hz is diagnostic for ortho-coupling in pyridines.[1] Ifis < 2 Hz, it suggests meta-coupling, indicating an incorrect isomer (e.g., 2,4-substitution).[1]

C NMR (Carbon) Data

Solvent: CDCl

| Position | Shift ( | Splitting Pattern | Coupling ( | Assignment Logic |

| C2 | 162.0 – 164.0 | Singlet | - | Deshielded by N and O-Me (ipso).[1] |

| C6 | 148.0 – 150.0 | Singlet | - | |

| C4 | 138.0 – 142.0 | Quartet (q) | Diagnostic: Coupled to F | |

| CF | 121.0 – 123.0 | Quartet (q) | Diagnostic: Large coupling constant.[1] | |

| C3 | 116.0 – 118.0 | Singlet | - | Shielded by ipso-Cl relative to H, quaternary.[1] |

| C5 | 114.0 – 116.0 | Quartet (q) | Often appears as a broad singlet or doublet of quartets.[1] | |

| OMe | 54.5 – 55.5 | Singlet | - | Standard methoxy carbon.[1] |

F NMR (Fluorine) Data

Solvent: CDCl

Part 4: Visualization & Logic Workflows

A. Structural Assignment Logic

The following diagram illustrates the logical flow a researcher should use to confirm the structure based on the data provided above.

Caption: Logical decision tree for validating the this compound structure using 1H and 19F NMR.

B. Synthesis & Workup Pathway

This diagram details the critical process steps for the S

Caption: Optimized synthesis workflow via Nucleophilic Aromatic Substitution (SnAr).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394625 (this compound).[1] Retrieved from [Link][1]

-

Dow AgroSciences LLC. Synthesis of 2-methoxy-4-(trifluoromethyl)pyridine derivatives (Pyroxsulam intermediates).[1][3] Related Patent US20070197391A1.[1] Retrieved from

Sources

- 1. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trichloropyridine(16063-69-7) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Analysis of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

[1]

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine , a critical halogenated heterocyclic building block used frequently in the synthesis of agrochemicals (e.g., Fluazinam derivatives) and pharmaceutical active ingredients.[1]

The presence of three distinct functional groups—a chlorine atom, a methoxy group, and a trifluoromethyl moiety—on a pyridine scaffold creates a unique "spectral fingerprint." This guide details the theoretical fragmentation behavior, isotopic signature validation, and step-by-step experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Part 1: Molecular Profile & The "Spectral Fingerprint"

Before initiating analysis, the analyst must establish the theoretical baseline. This molecule possesses self-validating isotopic markers that distinguish it from impurities.[1]

Physicochemical Identity

| Property | Value | Notes |

| Formula | Nitrogen Rule applies (Odd MW = Odd N count).[1] | |

| Exact Mass | 211.0012 Da | Monoisotopic mass ( |

| Molecular Weight | 211.57 g/mol | Average weight.[1] |

| CAS | 1245772-56-0 (Representative) | Note: Isomers exist; retention time confirmation is required.[1] |

The Chlorine Isotope Signature (The "3:1 Rule")

The most immediate diagnostic tool in the mass spectrum is the chlorine isotope pattern. Chlorine exists naturally as

-

M Ion: 100% Relative Intensity (Base)[2]

-

M+2 Ion: ~32% Relative Intensity

Validation Check: If your mass spectrum does not show an M+2 peak at approximately 1/3rd the height of the molecular ion, the analyte is not a monochlorinated species.

Part 2: Ionization Strategies & Fragmentation Mechanics[1]

GC-MS (Electron Ionization - 70 eV)

GC-MS is the preferred method for raw material purity assessment due to the compound's volatility and lack of ionizable protons in the neutral state.

Primary Fragmentation Pathway:

The 2-methoxy substituent is the "trigger" for fragmentation. Under electron impact, 2-methoxypyridines typically undergo

-

Molecular Ion (

): Strong signal at m/z 211 (and 213). -

Loss of Methyl Radical (

): The cleavage of the -

Loss of Carbonyl (

): The resulting ion can eject CO (carbon monoxide), leading to m/z 168.[1] -

Trifluoromethyl Marker: A low-mass fragment at m/z 69 (

) is common in high-energy collisions but may be low intensity.[1]

LC-MS (Electrospray Ionization - ESI)

LC-MS is required when analyzing the compound in biological matrices or reaction mixtures containing non-volatile salts.[1]

-

Mode: Positive Ion Mode (

) is dominant due to the basic pyridine nitrogen. -

Observed Ion:

at m/z 212.0. -

Adducts: In the presence of ammonium buffers,

may be observed. Sodium adducts

Part 3: Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic pathway for structural confirmation.

Figure 1: Proposed EI Fragmentation Pathway for this compound.[1]

Part 4: Validated Experimental Protocols

Protocol A: Purity Analysis via GC-MS

Objective: Determine chemical purity >98% and confirm isotopic signature.

-

Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

-

Column: DB-5MS UI (30m x 0.25mm x 0.25µm).[1]

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Split 50:1 @ 250°C.

-

Oven Program:

-

Hold 50°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

-

MS Source: 230°C; Quad: 150°C.

-

Scan Range: m/z 40–400.

Data Processing:

-

Extract Ion Chromatogram (EIC) for m/z 211.

-

Integrate peak area.

-

Check mass spectrum at apex: Confirm 211/213 ratio is ~3:1.

Protocol B: Trace Analysis via LC-MS/MS (MRM)

Objective: Quantify intermediate in reaction mixture or biological assay.[1]

-

Instrument: Triple Quadrupole (QqQ).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

Flow Rate: 0.4 mL/min.

-

Source: ESI Positive.

-

MRM Transitions (Optimization Required):

-

Quantifier: 212.0

197.0 (Loss of -

Qualifier: 212.0

169.0 (Loss of

-

Part 5: Analytical Decision Matrix

Use this workflow to select the correct ionization method based on your sample matrix.

Figure 2: Workflow for selecting the appropriate mass spectrometry technique.[1]

References

-

NIST Mass Spectrometry Data Center. 2-Methoxypyridine Fragmentation Data.[1] NIST Chemistry WebBook, SRD 69.[3] National Institute of Standards and Technology.[4][5] Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2023).[6] Trifluoromethylpyridine: Its chemistry and applications.[6][7][8] Research Outreach. Available at: [Link]

- Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing.

-

U.S. National Library of Medicine. PubChem Compound Summary for Trifluoromethylpyridines. Available at: [Link]

Sources

- 1. Showing Compound 2-Methylpyridine (FDB004399) - FooDB [foodb.ca]

- 2. mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Pyrazine, 2-methoxy-3-methyl- [webbook.nist.gov]

- 4. Welcome to the NIST WebBook [webbook.nist.gov]

- 5. NIST Chemistry WebBook [webbook.nist.gov]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Strategic Purity Assessment of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

This technical guide is structured as a high-level operational whitepaper for analytical scientists and process chemists. It prioritizes orthogonal validation and "pre-emptive" impurity logic over generic testing.[1]

Executive Summary & Chemical Profile

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine is a high-value heterocyclic intermediate, primarily utilized in the synthesis of next-generation agrochemicals (e.g., sulfonamide herbicides like Pyroxsulam) and fluorinated kinase inhibitors.[1][2]

Its purity assessment presents a specific "Triad of Challenges" due to its substitution pattern:

-

Volatility: The halogenated pyridine core allows for sublimation, risking mass balance errors in drying protocols.[1]

-

Hydrolytic Instability: The 2-methoxy group, activated by the electron-withdrawing 3-Cl and 4-CF

moieties, is susceptible to acid-catalyzed hydrolysis, yielding the pyridone impurity.[1] -

Fluorine Quantification: The -CF

group offers a unique handle for

Chemical Identity[1][3][4][5]

-

Target Structure: Pyridine, 3-chloro-2-methoxy-4-(trifluoromethyl)-[1]

-

Molecular Formula: C

H -

Critical Molecular Features:

Strategic Analytical Workflow

We employ an Orthogonal Purity Strategy combining Chromatographic Purity (HPLC-UV) for related substances and Spectroscopic Purity (

Figure 1: Orthogonal workflow ensuring that chromatographic purity (area %) matches absolute content (wt %), accounting for non-chromatographable impurities (salts, water).

Primary Methodology: RP-HPLC (Impurity Profiling)

Objective: Detect hydrolytic degradants and regioisomers.[1]

The "Silanol Effect" Challenge

Even with electron-withdrawing groups (Cl, CF

-

Solution: Use of a sterically protected C18 phase or high-pH stable hybrid particles, combined with an acidic buffer to protonate the nitrogen (ensuring it exists as a single ionic species).

Validated Protocol Parameters

| Parameter | Specification | Rationale |

| Column | C18 Hybrid Particle (e.g., XBridge BEH or equiv), 150 x 4.6 mm, 3.5 µm | Hybrid particles resist hydrolysis at extremes; C18 provides necessary retention for the lipophilic CF |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH (~2.[1]0) suppresses silanol activity and protonates the pyridine base. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger eluent strength required for fluorinated compounds.[1] |

| Gradient | 0-2 min: 10% B; 2-15 min: 10% | Shallow gradient to separate potential regioisomers (e.g., 3-Cl vs 5-Cl isomers). |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Detection | UV @ 270 nm (Primary), 220 nm (Secondary) | 270 nm is specific to the pyridine aromatic system; 220 nm detects non-aromatic precursors. |

| Column Temp | 40°C | Improves mass transfer and reduces peak tailing.[1] |

Key Impurity Markers

-

Impurity A (Hydrolysis): 3-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one.[1]

-

Impurity B (Starting Material): 2-Methoxy-4-(trifluoromethyl)pyridine.[1][3]

Orthogonal Methodology: F qNMR (Absolute Assay)

Objective: Determine absolute weight purity without requiring a certified reference standard of the analyte itself.

Why F?

The target molecule contains a -CF

Protocol Design

-

Internal Standard (IS):

-Trifluorotoluene ( -

Solvent: DMSO-

(Preferred for solubility) or CDCl

Critical Acquisition Parameters

The most common error in qNMR is insufficient relaxation time (

-

Pulse Angle: 90°

-

Relaxation Delay (

): Must be-

Note: -CF

groups on aromatics often have

-

-

Scans (NS): 32 or 64 (Sufficient for S/N > 250:1).

-

Processing: Exponential multiplication (LB = 0.3 Hz), zero filling to 64k points, manual phase correction (automatic phasing is often unreliable for qNMR).

Impurity Logic & Stability Profile

Understanding the degradation pathway is essential for interpreting analytical data.[1]

Figure 2: Degradation and origin of impurities. The conversion of the methoxy group to pyridone is the primary stability risk during storage.

Stability Warning

The 2-methoxy group, while generally stable, is activated by the 3-chloro and 4-trifluoromethyl groups.

-

Risk: Exposure to strong acids (e.g., HCl generated during synthesis workup) or high heat can cleave the methyl ether, generating the 2-pyridone.

-

Detection: The pyridone has a significantly different UV spectrum (red-shifted) and is non-volatile (won't appear in GC).[1] This makes HPLC mandatory.[1]

References & Authority

-

Quantitative NMR Standards: BIPM. (2024). Internal standard reference document on the use of 3,5-Bis(trifluoromethyl)benzoic acid for 19F qNMR. Link

-

Pyridine Analysis: Sielc Technologies. HPLC Method for Analysis of Pyridine and Isomers. (Demonstrates acidic mobile phase necessity). Link

-

Fluorinated Pyridine Synthesis: Tsukamoto, M., & Nakamura, T. (2023).[1][4] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. (Context on 2-methoxy-4-CF3 substructures). Link

-

qNMR Methodology: Sigma-Aldrich/Merck.[1] Certified Reference Materials for ¹⁹F NMR. (Protocols for traceablity). Link

-

General Stability of 2-Methoxypyridines: Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column. (Illustrates RP-HPLC behavior of methoxy-pyridines). Link

Sources

- 1. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

Safety handling precautions for 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Executive Summary & Operational Context[1][2][3][4][5][6]

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine (CAS: 1227563-79-2) is a specialized halogenated heterocyclic building block used primarily in the synthesis of advanced agrochemicals and pharmaceutical kinase inhibitors. Its structural utility lies in the trifluoromethyl (-CF3) group, which modulates lipophilicity and metabolic stability, and the chloro/methoxy substituents that facilitate orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Critical Safety Thesis: While often categorized generically as an "irritant," the electron-deficient nature of the pyridine ring, combined with the trifluoromethyl group, necessitates handling protocols that exceed standard organic intermediate precautions. The primary risks are severe ocular damage , respiratory sensitization , and the generation of anhydrous Hydrogen Fluoride (HF) during thermal decomposition.

Chemical Identity & Physicochemical Profile[2][7][8][9][10]

Accurate identification is the first step in safety. This compound is often confused with its isomers (e.g., 3-chloro-2-fluoro-...).

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| CAS Number | 1227563-79-2 |

| Molecular Formula | C7H5ClF3NO |

| Molecular Weight | 211.57 g/mol |

| Physical State | Liquid or Low-Melting Solid (isomer dependent) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water. |

| Structural Alert | Halogenated Pyridine: Susceptible to Nucleophilic Aromatic Substitution ( |

Hazard Architecture & Toxicology (The "Why")

Safety protocols must be grounded in chemical reactivity. We do not merely list hazards; we explain the mechanistic basis for the risk.

Electronic Reactivity & Skin Sensitization

The pyridine ring is electron-deficient. The presence of the electron-withdrawing -CF3 and -Cl groups at positions 4 and 3 further depletes electron density.

-

Mechanism: This makes the ring highly susceptible to nucleophilic attack. Human skin proteins (cysteine/lysine residues) act as nucleophiles.

-

Consequence: Direct contact can lead to haptenization, causing allergic contact dermatitis or sensitization. Standard nitrile gloves may offer insufficient protection against prolonged exposure due to the compound's lipophilicity.

Thermal Degradation & HF Release

The C-F bond is the strongest in organic chemistry, but under combustion temperatures (>300°C), it degrades.

-

Reaction:

-

Risk: In a fire, this compound releases Hydrogen Fluoride , a systemic poison that scavenges calcium from the blood (hypocalcemia) and causes deep, painless tissue burns.

GHS Classification (Derived from SAR)

Based on Structure-Activity Relationships (SAR) of close analogs (e.g., 2,3-dichloro-5-trifluoromethylpyridine).

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT - SE | H335 | May cause respiratory irritation.[3][1][2] |

| Acute Tox. | H302 | Harmful if swallowed (Predicted).[4] |

Engineering Controls & Containment

The following workflow illustrates the decision logic for containment based on the scale of operation.

Figure 1: Containment decision tree based on operational scale. Note the requirement for scrubbing when heating, due to potential acid gas release.

Personal Protective Equipment (PPE) - A Self-Validating System

Do not rely on generic "safety gear." Select PPE based on chemical compatibility data.[5]

Glove Selection Protocol

Halogenated pyridines are lipophilic and can permeate standard nitrile rubber.

-

Incidental Contact (Splash protection): Disposable Nitrile (min 0.11 mm thickness). Change immediately upon splash.

-

Prolonged Handling / Cleaning: Silver Shield® (Laminate) or Viton®.

-

Validation: Laminate films provide >480 min breakthrough time for halogenated aromatics, whereas nitrile may fail in <15 mins.

-

Respiratory Protection

-

Primary Control: Engineering controls (Fume Hood).

-

Secondary Control (Spill/Hood Failure): Full-face respirator with ABEK-P3 combination cartridges.

-

Why ABEK? You need protection against Organic Vapors (A) and Acid Gases (E) due to the potential for HCl/HF hydrolysis byproducts.

-

Experimental Handling & Storage Protocols

Storage Conditions

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

-

Reasoning: While the -CF3 group is stable, the 2-methoxy group can undergo hydrolysis to the pyridone under acidic/moist conditions, degrading purity.

-

-

Temperature: Refrigerate (2-8°C).

-

Container: Tightly sealed glass or Teflon (PTFE). Avoid metals susceptible to corrosion by trace acid.

Emergency Response: Spill Management

Scenario: 50mL spill of neat compound on the lab bench.

-

Evacuate & Ventilate: Clear the immediate area.[2] Ensure fume hood sash is lowered.

-

PPE Upgrade: Don double nitrile gloves (or Silver Shield) and chemical splash goggles.

-

Containment: Do NOT use paper towels (increases surface area for evaporation). Use Vermiculite or Sand .[2]

-

Neutralization (Prophylactic): Treat the spill area with a saturated Sodium Bicarbonate (

) solution after absorbing the bulk liquid.-

Why? Neutralizes any trace HCl/HF generated from hydrolysis.

-

-

Disposal: Collect in a dedicated "Halogenated Organic Waste" container. Do not mix with acid waste streams (risk of exothermic reaction).

Waste Disposal & Environmental Fate

-

Halogen Content: This compound has a high halogen content (Cl, F).

-

Incineration: Must be disposed of via a licensed high-temperature incinerator equipped with a flue gas scrubber .

-

Critical Check: Verify the waste handler is certified for fluorinated compounds. Incineration without scrubbing releases HF into the atmosphere, violating environmental regulations (e.g., EPA/REACH).

-

References

-

Nash Pharmatech. (n.d.). Product Overview: 3-Chloro-2-methoxy-4-trifluoromethylpyridine (CAS 1227563-79-2).[6] Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Synthesis and application of trifluoromethylpyridines as a key structural motif. Research Outreach. Retrieved from [Link]

Sources

Commercial Suppliers of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

This guide serves as a technical master file for the sourcing, validation, and application of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine , a critical fluorinated building block in modern medicinal chemistry and agrochemical synthesis.

Technical Procurement & Validation Guide

Executive Summary

This compound (CAS: 1227563-79-2 ) is a high-value scaffold characterized by a unique substitution pattern that balances steric bulk (3-Cl, 4-CF3) with electronic modulation (2-OMe). It is primarily employed as a pharmacophore in kinase inhibitors and as a metabolic stability enhancer in next-generation herbicides.

Procuring this intermediate requires a strategic distinction between catalog re-packagers and primary manufacturers . The synthesis typically relies on nucleophilic aromatic substitution (SNAr) of a dichloro-precursor, a process that dictates the impurity profile. This guide provides the technical framework to qualify suppliers and validate material quality.

Chemical Profile & Identity

| Property | Specification |

| CAS Number | 1227563-79-2 |

| IUPAC Name | This compound |

| Molecular Formula | C7H5ClF3NO |

| Molecular Weight | 211.57 g/mol |

| Appearance | Clear colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO; insoluble in water |

| Key Functionality | 3-Cl: Handle for cross-coupling (Suzuki/Buchwald). 2-OMe: Masked carbonyl (pyridone) or H-bond acceptor. 4-CF3: Lipophilicity enhancer/metabolic blocker. |

Synthesis & Impurity Origins

To validate a supplier, you must understand how they make the compound.[1] The dominant industrial route utilizes Regioselective Nucleophilic Aromatic Substitution (SNAr) .

The Mechanism

The starting material is typically 2,3-dichloro-4-(trifluoromethyl)pyridine .

-

Reactivity: The pyridine ring is electron-deficient due to the nitrogen and the 4-CF3 group.

-

Selectivity: The 2-position (α to Nitrogen) is significantly more electrophilic than the 3-position (β to Nitrogen).

-

Reaction: Treatment with Sodium Methoxide (NaOMe) selectively displaces the 2-chloro group.

Impurity Profiling

-

Impurity A (Starting Material): 2,3-Dichloro-4-(trifluoromethyl)pyridine. Cause: Incomplete reaction.

-

Impurity B (Over-Reaction): 2,3-Dimethoxy-4-(trifluoromethyl)pyridine. Cause: Excess NaOMe or high temperature.

-

Impurity C (Hydrolysis): 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine. Cause: Wet reagents or poor workup.

Visualization: Synthesis & Impurity Pathway

Figure 1: The regioselective synthesis pathway determines the critical impurities (A and B) that must be monitored during QC.[2]

Supply Chain Landscape

Suppliers are categorized by their position in the value chain. For GMP or late-stage projects, prioritize Tier 1.

Tier 1: Bulk Manufacturers & Process Specialists

These companies likely manufacture the dichloro-precursor and perform the methoxylation in-house.

-

Nash Pharmatech (China): Specializes in fluorinated pyridines.[1] Verified supplier of CAS 1227563-79-2.

-

Pipzine Chemicals: Strong capability in pyridine chlorination/fluorination chemistry.

-

Jubilant Ingrevia (India): A global leader in pyridine derivatives. While they focus on the dichloro-intermediate (2,3-DCTF), they are a primary source for custom conversion to the methoxy derivative on a multi-ton scale.

Tier 2: Research Catalog & Aggregators

Best for mg to kg procurement. They typically stock material from Tier 1 sources.

-

Fluorochem (UK): High reliability for European distribution. Stock code: F461263.

-

Advanced ChemBlocks (USA): Good for rapid US delivery of small research quantities.

-

AchemBlock: Specialized in novel pyridine blocks.

Vendor Qualification Framework (Self-Validating Protocol)

Do not rely solely on the Certificate of Analysis (CoA). Use this protocol to validate new batches.

Step 1: Identity Verification (NMR)

-

1H NMR (CDCl3):

-

Methoxy: Look for a sharp singlet (3H) around δ 4.0 - 4.1 ppm .

-

Aromatic: Two doublets (or doublet of doublets) for the pyridine protons at positions 5 and 6.

-

Validation: If the methoxy peak is split or shifted, suspect Impurity B (dimethoxy).

-

-

19F NMR:

-

CF3: Single peak around -63 to -65 ppm .

-

Validation: Multiple F-peaks indicate a mixture of regioisomers (e.g., 5-Cl isomer).

-

Step 2: Purity Analysis (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (Pyridine ring absorption).

-

Acceptance Criteria:

Step 3: Decision Logic

Figure 2: Logical flow for analytical validation of incoming material.

Handling & Safety

-

Hazards: The compound is an alkylating agent precursor and fluorinated organic.

-

H302: Harmful if swallowed.[5]

-

H315/H319: Causes skin and serious eye irritation.

-

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The methoxy group can hydrolyze to the pyridone (2-hydroxy) form upon prolonged exposure to moisture and acid.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2736618, 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Link(Note: Isomer comparison utilized for property extrapolation).

-

Fluorochem Ltd. Product Sheet: this compound (CAS 1227563-79-2). Link

-

Ishihara Sangyo Kaisha, Ltd. Process for producing trifluoromethylpyridine derivatives. US Patent 4,417,055. Link(Foundational chemistry for TFMP synthesis).

-

Nash Pharmatech. Product Catalog: Halogenated Pyridines. Link

-

Research Outreach (2023). Trifluoromethylpyridine: Its chemistry and applications in agrochemicals. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 3. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum [chemicalbook.com]

- 4. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

Methodological & Application

Application Note: Scalable Synthesis of Pyroxsulam via Metallation-Oxidation Cycles

This Application Note is designed for process chemists and researchers in agrochemical synthesis. It details the convergent synthesis of Pyroxsulam , focusing on the critical transformation of the intermediate 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine .

Abstract & Strategic Overview

Pyroxsulam (PowerFlex®) is a triazolopyrimidine sulfonamide herbicide that inhibits acetolactate synthase (ALS). The industrial synthesis is a convergent route involving the coupling of a sulfonyl chloride with a heterocyclic amine.

This guide focuses on the "Metallation Route," a high-precision protocol utilizing This compound (CMTF-Py) as the starting material. Unlike direct chlorosulfonation, which is often non-selective on electron-deficient pyridines, this route leverages the 3-chloro substituent as a "chemical handle" for regioselective Lithium-Halogen Exchange (Li-HE). This ensures exclusive functionalization at the C3 position, preventing isomer formation and maximizing yield.

Retro-Synthetic Analysis

The synthesis disconnects at the sulfonamide bridge:

-

Fragment A (Electrophile): 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.

-

Fragment B (Nucleophile): 2-Amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine.[1]

The critical challenge addressed here is the conversion of CMTF-Py to Fragment A via a Grignard or Lithiation sequence, followed by coupling with Fragment B .

Figure 1: Strategic Pathway for Pyroxsulam Synthesis via 3-Chloro-Intermediate.

Protocol 1: Synthesis of the Sulfonyl Chloride Intermediate

Objective: Convert this compound to 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.

Mechanistic Insight

The 3-chloro substituent is flanked by a methoxy group (electron-donating by resonance, but directing via coordination) and a trifluoromethyl group (strongly electron-withdrawing). The C3-Cl bond is activated for metal-halogen exchange.

-

Why n-BuLi? It provides rapid, irreversible exchange at low temperatures (-78°C), kinetically favoring the C3-lithio species over nucleophilic attack at the C2 or C4 positions.

-

Safety Note: The lithiated intermediate is thermally unstable. Strict temperature control is mandatory to prevent "benzyne-like" elimination or polymerization.

Experimental Procedure

Reagents:

-

This compound (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5M in hexanes)

-

Sulfur Dioxide (SO2) (Excess, dried gas)

-

N-Chlorosuccinimide (NCS) (1.1 eq) or Sulfuryl Chloride (SO2Cl2)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step:

-

Inertion: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and N2 inlet. Purge with Nitrogen.

-

Dissolution: Charge the flask with This compound (10 g, 47.3 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation (Critical Step): Add n-BuLi (20.8 mL, 52 mmol) dropwise via syringe pump over 30 minutes.

-

Control Point: Maintain internal temperature below -70°C.

-

Observation: Solution typically turns deep yellow/orange. Stir for 45 minutes at -78°C to ensure complete exchange.

-

-

Sulfinylation: Introduce dry SO2 gas into the headspace (or bubble gently) for 20 minutes while maintaining -78°C.

-

Oxidative Chlorination:

-

Option A (NCS): Dissolve NCS (7.0 g, 52 mmol) in THF/CH2Cl2 and add to the sulfinate slurry at 0°C. Stir for 2 hours.

-

Option B (SO2Cl2): Add Sulfuryl Chloride dropwise at 0°C.

-

-

Workup: Quench with ice water (50 mL). Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

-

Stability Alert: Sulfonyl chlorides are moisture sensitive. Store under N2 in the freezer if not used immediately.

-

Expected Yield: 85-92% Appearance: Yellowish viscous oil or low-melting solid.

Protocol 2: Coupling to Form Pyroxsulam

Objective: Couple the prepared Sulfonyl Chloride with 2-Amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine.

Mechanistic Insight

This is a nucleophilic acyl substitution at the sulfur center. The amine of the triazolopyrimidine is weakly nucleophilic due to electron delocalization. Therefore, a base (Pyridine or DMAP) is required not just as an acid scavenger, but often to form a reactive sulfonyl-pyridinium intermediate (nucleophilic catalysis).

Experimental Procedure

Reagents:

-

2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (from Protocol 1) (1.0 eq)

-

2-Amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine (0.95 eq)

-

Base: Pyridine (Dry, 5.0 eq) or Triethylamine (3.0 eq) with DMAP (0.1 eq cat.)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)

Step-by-Step:

-

Preparation: In a clean reaction vessel, suspend the Triazolopyrimidine Amine (8.5 g, 43.5 mmol) in dry DCM (80 mL).

-

Base Addition: Add Pyridine (17.5 mL, 217 mmol). The mixture may become clearer. Cool to 0°C.[6]

-

Coupling: Dissolve the Sulfonyl Chloride (13.0 g, 47.3 mmol) in DCM (20 mL) and add dropwise to the amine mixture.

-

Exotherm: Mild exotherm expected. Maintain T < 10°C.

-

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 12-16 hours.

-

Monitoring: Check by HPLC (C18 column, ACN/Water + 0.1% H3PO4). Product elutes later than the amine.

-

-

Quench & Isolation:

-

Crystallization: Add Isopropanol (IPA) or Methanol as an anti-solvent. Cool to 0°C. Filter the white precipitate.

Expected Yield: 75-85% Purity: >98% (HPLC)

Process Flow & Analytical Validation

Process Flowchart

Figure 2: Operational Workflow for Pyroxsulam Synthesis.

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Melting Point | 208 - 212 °C | DSC/Capillary |

| Assay | > 98.0% w/w | HPLC (UV 254 nm) |

| 1H NMR (DMSO-d6) | δ 13.0 (s, 1H, NH), 8.6 (d, 1H), 7.6 (d, 1H), 4.1 (s, 3H), 3.9 (s, 3H), 3.7 (s, 3H) | 400 MHz NMR |

| Key Impurity | Des-sulfonyl pyroxsulam (< 0.5%) | HPLC |

References

-

Dow AgroSciences LLC. (2007). Process for the preparation of N-([1,2,4]triazolopyrimidin-2-yl)aryl sulfonamides. US Patent 7,250,510. Link

-

Dow AgroSciences LLC. (2020).[11] Preparation of sulfonamide herbicide process intermediates. World Intellectual Property Organization, WO2020139734A1. Link

-

Smolecule. (n.d.). 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride: Properties and Synthesis. Retrieved from Smolecule.com. Link

-

PubChem. (n.d.). Pyroxsulam Compound Summary. National Center for Biotechnology Information. Link

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Pyroxsulam Synthesis. Wiley-Interscience. (General Reference for Triazolopyrimidine chemistry).

Sources

- 1. PubChemLite - 2-amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine (C7H9N5O2) [pubchemlite.lcsb.uni.lu]

- 2. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 3. CN101020657A - Prepn process of 3-trifluoromethyl-2-pyridyl sulfamide - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN104402890A - Preparation method of penoxsulam - Google Patents [patents.google.com]

- 6. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 7. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Executive Summary

This technical guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions for 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine (referred to herein as Substrate-1 ).

Substrate-1 presents a classic "push-pull" electronic profile complicated by severe steric congestion. While the electron-withdrawing trifluoromethyl (-CF

This guide provides validated protocols for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings, utilizing distinct ligand architectures—Dialkylbiaryl phosphines (Buchwald Ligands) —to overcome the steric energy barrier.

Chemo-Structural Analysis

To successfully couple Substrate-1 , one must understand the competing forces at play on the pyridine ring.

| Feature | Electronic Effect | Steric Effect | Impact on Protocol |

| Pyridine Nitrogen | Electron-withdrawing (Inductive/Resonance) | Minimal | Increases electrophilicity of C-Cl bond. |

| 2-Methoxy (-OMe) | Electron-donating (Resonance) | High (Ortho-blockade) | Can deactivate catalyst via coordination; blocks approach of bulky Pd species. |

| 3-Chloro (-Cl) | Reactive Handle | N/A | The site of Oxidative Addition (OA).[1] |

| 4-Trifluoromethyl (-CF | Strong Electron-withdrawing | High (Ortho-blockade) | Facilitates OA electronically but hinders Transmetallation sterically. |

Mechanistic Insight: The "Goldilocks" Zone

The reaction success hinges on the Oxidative Addition (OA) step.

-

Electronic Activation: The 4-CF

and pyridine nitrogen lower the LUMO energy of the C-Cl bond, making OA electronically favorable compared to chlorobenzene. -

Steric Inhibition: The flanking groups prevent the approach of the Pd(0) species.

-

Solution: We must use electron-rich, bulky monophosphine ligands (e.g., XPhos, RuPhos). The electron richness drives the Pd(0) into the hindered bond, while the bulk promotes the formation of the reactive monoligated [L

Pd(0)] species, which is far more active than the bis-ligated [L

Methodology 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[2][3][4][5]

This protocol is optimized for coupling Substrate-1 with aryl/heteroaryl boronic acids.

Reagents & Materials[3][4][5][6][7][8][9][10][11][12][13]

-

Catalyst System: XPhos Pd G3 (Third Generation Precatalyst) or Pd(OAc)

+ XPhos (1:2 ratio).-

Why: XPhos provides the necessary steric bulk to facilitate reductive elimination from the crowded center.

-

-

Base: Potassium Phosphate Tribasic (K

PO-

Why: Anhydrous conditions preferred to minimize hydrolysis of the -CF

or -OMe groups.

-

-

Solvent: 1,4-Dioxane / Water (10:1 v/v).

-

Note: A small amount of water is essential for the transmetallation step in Suzuki coupling.

-

Step-by-Step Protocol

-

Charge Solids: In a glovebox or under active N

flow, add Substrate-1 (1.0 equiv), Boronic Acid (1.2–1.5 equiv), XPhos Pd G3 (2–5 mol%), and K -

Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with N

(3 cycles). Inject degassed 1,4-Dioxane/Water (10:1) via syringe. Concentration should be 0.1 M to 0.2 M relative to the halide. -

Reaction: Place the vial in a pre-heated block at 80–90 °C . Stir vigorously (800+ rpm).

-

Critical: Do not overheat (>110 °C) to avoid defluorination or S

Ar displacement of the methoxy group.

-

-

Monitoring: Monitor by HPLC/UPLC after 2 hours. Look for the disappearance of the aryl chloride.

-

Troubleshooting: If conversion stalls, add 1 mol% additional catalyst.

-

-

Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite/Silica. Wash the pad with EtOAc.[2] Concentrate the filtrate and purify via flash chromatography.

Methodology 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to Substrate-1 is challenging due to the potential for background S

Reagents & Materials[3][4][5][6][7][8][9][10][11][12][13]

-

Catalyst System: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

-

Base: Sodium tert-butoxide (NaOtBu) or LHMDS.

-

Why: NaOtBu is standard. Use LHMDS if the substrate contains base-sensitive esters or ketones.

-

-

Solvent: Toluene (anhydrous) or tert-Amyl Alcohol.

Step-by-Step Protocol

-

Charge Solids: Under N

atmosphere, combine Substrate-1 (1.0 equiv), Amine (1.2 equiv), Precatalyst (2–5 mol%), and NaOtBu (1.4 equiv). -

Solvent Addition: Add anhydrous Toluene (0.15 M).

-

Reaction: Heat to 80 °C .

-

Caution: Avoid temperatures >100 °C. High temps favor the unwanted displacement of the 2-OMe group by the amine (S

Ar).

-

-

Workup: Dilute with DCM, wash with water, dry over MgSO

, and concentrate.

Visualization: Decision Logic & Pathway

Figure 1: Ligand Selection Decision Tree

This logic gate ensures the correct catalyst is selected based on the coupling partner, minimizing trial-and-error.

Caption: Decision tree for selecting the optimal precatalyst based on nucleophile sterics and class.

Figure 2: The Steric "Canyon" Effect

Visualizing why standard catalysts fail and how bulky ligands facilitate the reaction.

Caption: Comparative efficacy of standard phosphines vs. dialkylbiaryl ligands on the hindered substrate.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform these checks:

| Observation | Root Cause | Corrective Action |

| Starting Material Remaining (>20%) | Catalyst Deactivation or Incomplete Activation | Switch to Precatalysts (G3/G4) instead of generating in situ from Pd(OAc) |

| De-chlorinated Byproduct (3-H) | Protodehalogenation (Reduction) | Reaction is "starved" of nucleophile. Increase Boronic Acid/Amine equivalents. Ensure solvent is dry (for Buchwald). |

| Loss of -OMe Group | S | Temperature too high. Lower temp to 70 °C and increase catalyst loading to compensate. |